N-Isopropylbenzylamine
Overview
Description
N-Isopropylbenzylamine is a chemical compound with the molecular formula C10H15N . It is a structural isomer of methamphetamine and belongs to the class of substituted amphetamines . It is a derivative of benzylamine where one of the hydrogens on the amino group is substituted with an isopropyl functional group .
Synthesis Analysis
N-Isopropylbenzylamine can be synthesized by the reduction reaction of N-isopropylbenzamide or prepared from benzylamine and acetone by reductive amination reaction . It forms amine adducts with magnesocene at ambient temperature in toluene .Molecular Structure Analysis
The molecular formula of N-Isopropylbenzylamine is C10H15N . It has a molar mass of 149.24 g/mol .Chemical Reactions Analysis
N-Isopropylbenzylamine forms amine adducts with magnesocene at ambient temperature in toluene . It is also used for the synthesis of N-benzylisopropylamine .Physical And Chemical Properties Analysis
N-Isopropylbenzylamine has a density of 0.892g/mL at 25°C (lit.) . It has a melting point of 143°C (estimate), a boiling point of 200°C (lit.), and a flash point of 190°F .Scientific Research Applications
Intermediary Role in Experimental Synthesis
N-Isopropylbenzylamine often plays an intermediary role in applications of experimental synthesis . It is used in various chemical reactions due to its unique properties .
Organic Transformations
This compound is also involved in novel organic transformations . It can be used to facilitate complex chemical interactions, which is crucial in the development of new materials and drugs .
Diluent or Substitute for Methamphetamine
N-Isopropylbenzylamine has been used by illicit methamphetamine manufacturers as a diluent of or substitute for methamphetamine . However, it’s important to note that it is not known to have any stimulant effects in its own right .
Study of Toxicity
The toxicity of N-Isopropylbenzylamine has been studied . It has been found to produce toxicity via increasing nitric oxide in vitro . This research is important for understanding the potential health risks associated with this compound.
Ligand in the Preparation and Characterization of Bis (Cyclopentadienyl)Magnesium
N-Isopropylbenzylamine has been used as a ligand in the preparation and characterization of bis (cyclopentadienyl)magnesium . This application is significant in the field of organometallic chemistry.
Synthesis of N-Benzylideneisopropylamine-N-Oxide
This compound has also been used in the synthesis of N-Benzylideneisopropylamine-N-Oxide . This showcases its versatility in the synthesis of various organic compounds.
Mechanism of Action
Target of Action
It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .
Mode of Action
N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by N-Isopropylbenzylamine is the nitric oxide signaling pathway. By increasing the expression of nNOS, N-Isopropylbenzylamine enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .
Pharmacokinetics
Given its structural similarity to methamphetamine, it may share similar adme properties .
Result of Action
The increase in nitric oxide production due to N-Isopropylbenzylamine’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .
Safety and Hazards
Future Directions
N-Isopropylbenzylamine has been used to adulterate methamphetamine, and distributed as fake “Ice” methamphetamine by illicit manufacturers, leading to a world problem of N-isopropylbenzylamine exposure . The toxicity of N-isopropylbenzylamine has been studied as of 2022 and it has been found to produce toxicity via increasing nitric oxide in vitro . This study sounds an alarm for methamphetamine abusers and warns of the dangerousness of N-isopropylbenzylamine for public health .
properties
IUPAC Name |
N-benzylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102-97-6 | |
Record name | Isopropylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N-Isopropylbenzylamine of interest in forensic science?
A1: N-Isopropylbenzylamine shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate N-Isopropylbenzylamine from methamphetamine in forensic samples [].
Q2: What is known about the toxicity of N-Isopropylbenzylamine?
A3: Research suggests that N-Isopropylbenzylamine might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.
Q3: Can you describe a specific chemical reaction involving N-Isopropylbenzylamine?
A4: N-Isopropylbenzylamine reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].
Q4: What interesting structural features are observed in magnesocene adducts of N-Isopropylbenzylamine?
A5: In the solid-state structure of the magnesocene adduct of N-Isopropylbenzylamine (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].
Q5: How can the Simon reaction be modified to distinguish between methamphetamine and N-Isopropylbenzylamine?
A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while N-Isopropylbenzylamine remains blue, allowing for their differentiation [].
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